

A Comparative Guide to the Analytical Techniques for (2-Bromoethoxy)benzene

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Compound of Interest

Compound Name: (2-Bromoethoxy)benzene

Cat. No.: B015470

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This guide provides a comprehensive comparison of analytical methodologies for the characterization and quantification of **(2-Bromoethoxy)benzene**. The primary focus is on its mass spectrometry fragmentation pattern, with comparisons to alternative analytical techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Infrared (IR) Spectroscopy. This document is intended to assist researchers in selecting the most appropriate analytical method for their specific needs, providing supporting experimental data and detailed protocols.

Mass Spectrometry Fragmentation Pattern of (2-Bromoethoxy)benzene

Electron Ionization Mass Spectrometry (EI-MS) is a powerful technique for the structural elucidation of **(2-Bromoethoxy)benzene**. The fragmentation pattern provides a unique fingerprint for the identification of this compound.

Data Presentation: Quantitative Fragmentation Analysis

The mass spectrum of **(2-Bromoethoxy)benzene** is characterized by several key fragments. The molecular ion peak is observed, and its isotopic pattern, due to the presence of bromine, is a key identifying feature. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate

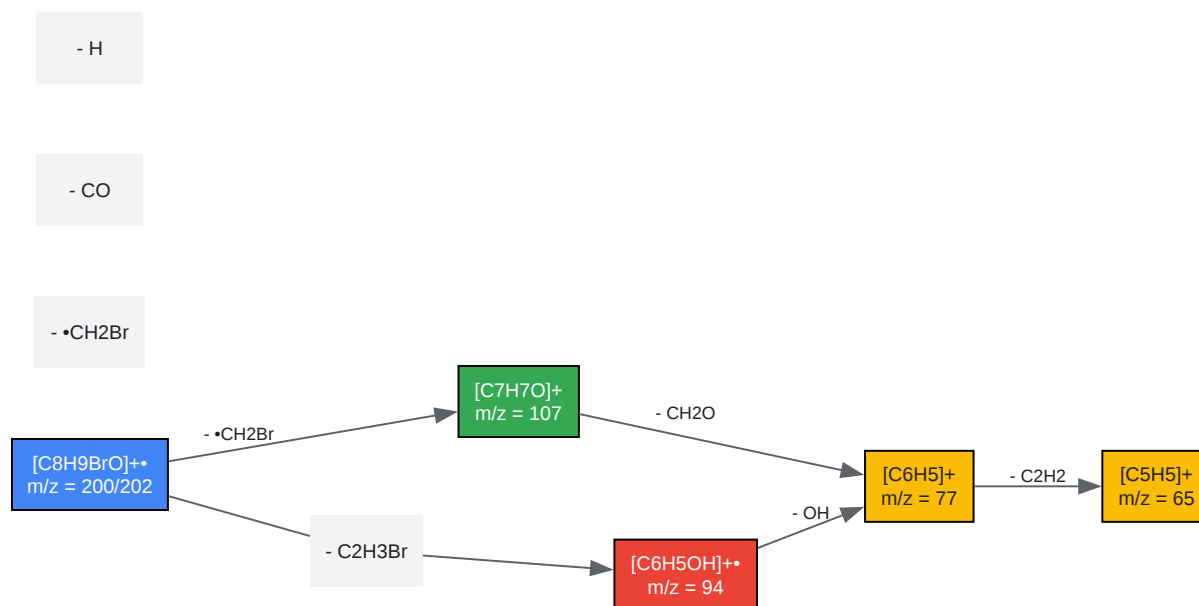
1:1 ratio, leading to two peaks in the molecular ion region (M^+ and $M+2$) with nearly equal intensity.^[1] The table below summarizes the most prominent ions and their relative intensities.

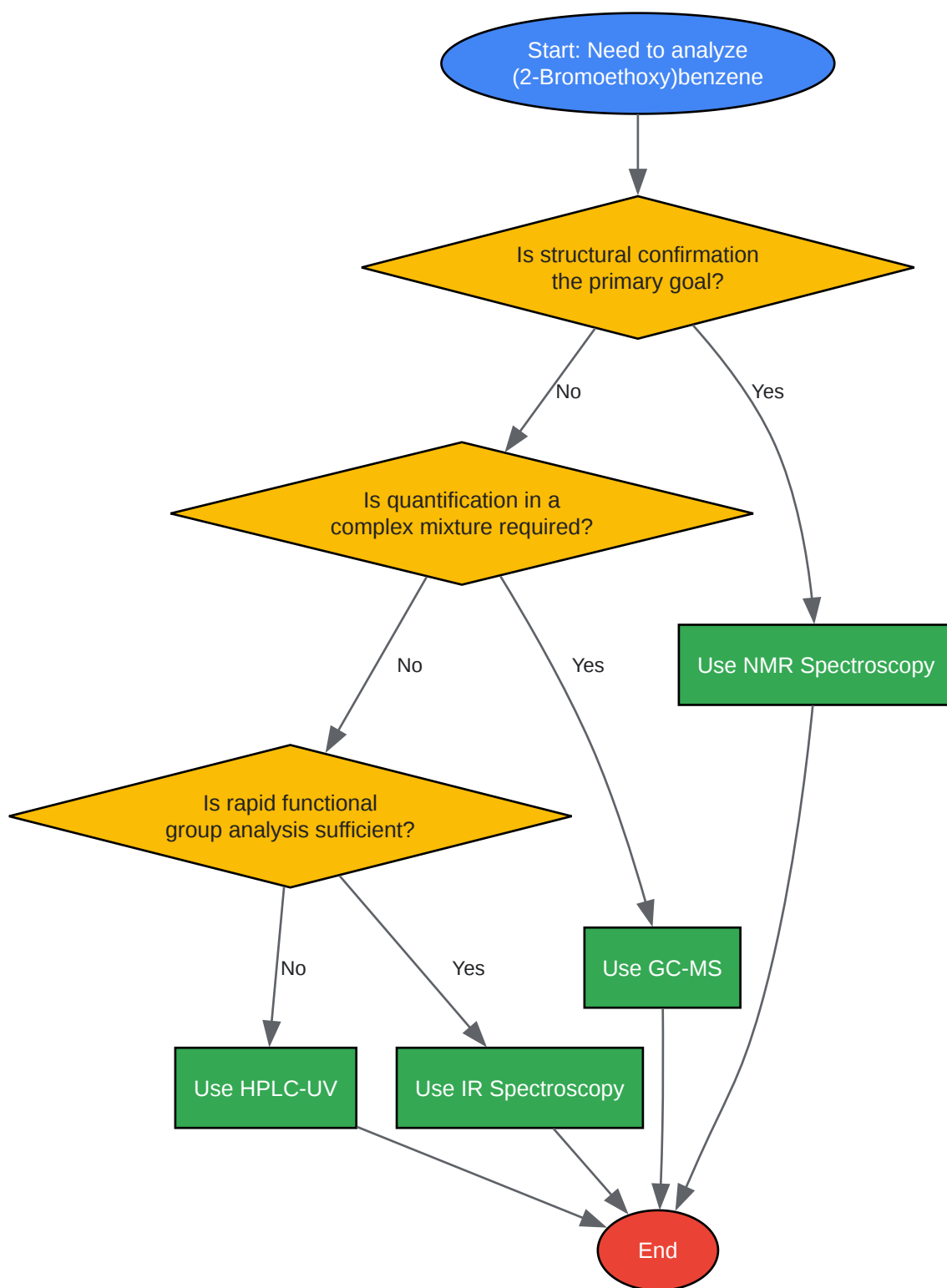
m/z	Proposed Fragment Ion	Relative Intensity (%)
200/202	$[C_8H_9BrO]^+\bullet$ (Molecular Ion)	60
107	$[C_7H_7O]^+$	95
94	$[C_6H_5OH]^+\bullet$ (Phenol radical cation)	100 (Base Peak)
77	$[C_6H_5]^+$ (Phenyl cation)	15
65	$[C_5H_5]^+$	6

Data sourced from PubChem and NIST Mass Spectrometry Data Center.^{[1][2]}

Fragmentation Pathway

The fragmentation of **(2-Bromoethoxy)benzene** under EI-MS conditions proceeds through several key steps, primarily initiated by the ionization of the molecule. The most likely fragmentation pathway is illustrated below.





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References

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- 2. (2-Bromoethyl)benzene(103-63-9) ¹H NMR spectrum [chemicalbook.com]
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